molecular formula C20H24N2OS B1198289 Propionylpromazine CAS No. 3568-24-9

Propionylpromazine

Cat. No.: B1198289
CAS No.: 3568-24-9
M. Wt: 340.5 g/mol
InChI Key: ZQTVCQIJTREKSP-UHFFFAOYSA-N
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Description

Propiopromazine, also known as propionylpromethazine, is a phenothiazine derivative. It is primarily used as an antihistamine to treat insomnia, produce sedation, and relieve anxiety before or during surgery or other procedures. Unlike other phenothiazines, it is not used therapeutically as a neuroleptic because it does not effectively block dopamine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propiopromazine is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. The key steps include:

Industrial Production Methods: Industrial production of propiopromazine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Propiopromazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propiopromazine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.

    Biology: Investigated for its effects on various biological systems, including its antihistamine and sedative properties.

    Medicine: Studied for its potential use in treating insomnia, anxiety, and as a pre-anesthetic medication.

    Industry: Utilized in the formulation of veterinary medicines and as an analytical standard

Mechanism of Action

Propiopromazine acts as an antagonist of several receptors:

    Dopamine Receptors (D1, D2, D4): It blocks these receptors, reducing dopamine activity.

    Serotonin Receptors (5-HT2A, 5-HT2C): It inhibits serotonin activity, contributing to its sedative effects.

    Muscarinic Acetylcholine Receptors (M1, M2, M3, M4, M5): It blocks these receptors, leading to anticholinergic effects.

    Alpha-1 Adrenergic Receptor: It inhibits adrenergic activity, causing sedation.

    Histamine H1 Receptor: Its antihistamine effect is due to the blockade of this receptor.

Comparison with Similar Compounds

Propiopromazine is structurally and pharmacologically similar to other phenothiazines, such as:

    Promethazine: Used primarily as an antihistamine and antiemetic.

    Chlorpromazine: Used as an antipsychotic and antiemetic.

    Prochlorperazine: Used to control severe nausea and vomiting.

Uniqueness:

Properties

CAS No.

3568-24-9

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one

InChI

InChI=1S/C20H24N2OS/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14H,4,7,12-13H2,1-3H3

InChI Key

ZQTVCQIJTREKSP-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C

melting_point

69.5 °C

Key on ui other cas no.

3568-24-9

Related CAS

14796-43-1 (phosphate)
7681-67-6 (hydrochloride)

Synonyms

Combolen
propionylpromazine
propionylpromazine hydrochloride
propionylpromazine ion (1+)
propionylpromazine phosphate
propiopromazine

Origin of Product

United States

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